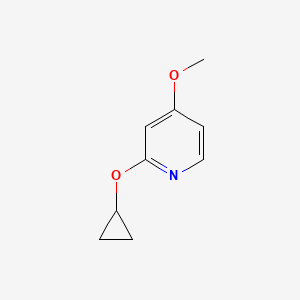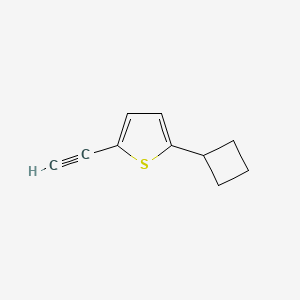
2,2-Dimethyl-N-neopentylthietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-N-neopentylthietan-3-amine is a chemical compound with the molecular formula C₁₀H₂₁NS and a molecular weight of 187.35 g/mol . This compound is characterized by its unique structure, which includes a thietane ring—a four-membered ring containing a sulfur atom. The presence of the neopentyl group and the dimethyl substitution on the thietane ring makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
The synthesis of 2,2-Dimethyl-N-neopentylthietan-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of neopentylamine with a thietane precursor in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Análisis De Reacciones Químicas
2,2-Dimethyl-N-neopentylthietan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the thietane ring and formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new functional groups.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-N-neopentylthietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-N-neopentylthietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thietane ring and the neopentyl group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by either inhibiting or activating target enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
2,2-Dimethyl-N-neopentylthietan-3-amine can be compared with other thietane derivatives and sulfur-containing heterocycles:
2,2-Dimethylthietane: Lacks the neopentyl group, making it less sterically hindered and potentially less selective in its interactions.
N-neopentylthietane: Similar in structure but without the dimethyl substitution, which may affect its chemical reactivity and biological activity.
Thietane-3-amine: A simpler analog that lacks both the neopentyl and dimethyl groups, resulting in different chemical and biological properties.
Propiedades
Fórmula molecular |
C10H21NS |
|---|---|
Peso molecular |
187.35 g/mol |
Nombre IUPAC |
N-(2,2-dimethylpropyl)-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C10H21NS/c1-9(2,3)7-11-8-6-12-10(8,4)5/h8,11H,6-7H2,1-5H3 |
Clave InChI |
ZFDGEIAOIDFBFX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CS1)NCC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B15228712.png)









